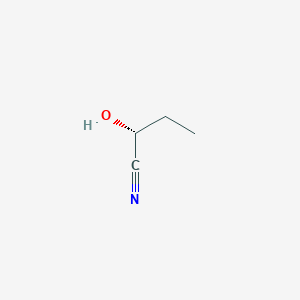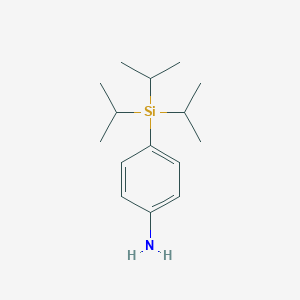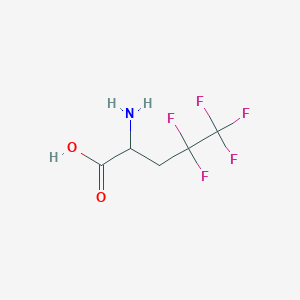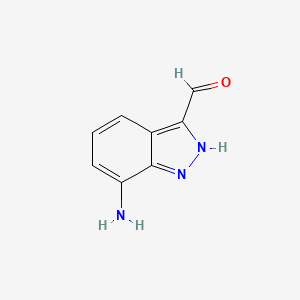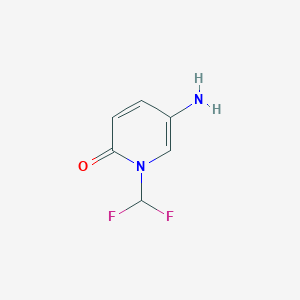
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with difluoromethylamine under basic conditions to introduce the difluoromethyl group. The amino group can then be introduced through nucleophilic substitution reactions using ammonia or amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Compounds with a methyl group instead of a difluoromethyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-chloropyridine: Similar structure but with a chlorine atom instead of a difluoromethyl group.
5-Amino-2-methylpyridine: Contains a methyl group instead of a difluoromethyl group.
5-Amino-2-fluoropyridine: Features a single fluorine atom instead of a difluoromethyl group.
Uniqueness
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H6F2N2O |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
5-amino-1-(difluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)10-3-4(9)1-2-5(10)11/h1-3,6H,9H2 |
Clave InChI |
JWSOJOHTNDODEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


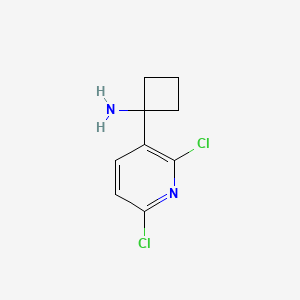
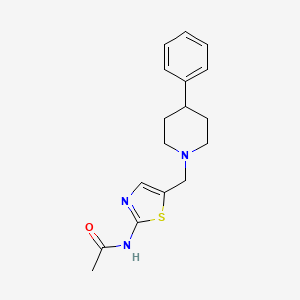
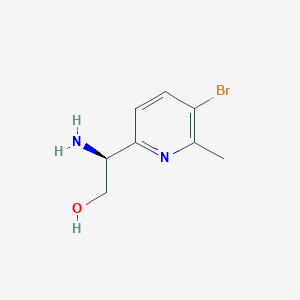
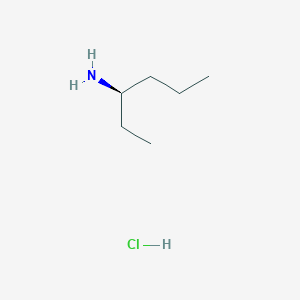
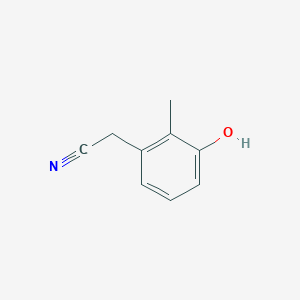
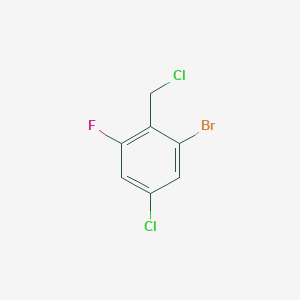
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)

